1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide
Description
1-(3-(7,8-Dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrimidoindole core fused with a piperidine-carboxamide moiety. The pyrimido[5,4-b]indole scaffold is substituted with 7,8-dimethoxy groups and a 4-oxo-4,5-dihydro ring system, while the propanoyl linker connects it to a piperidine-4-carboxamide group. The dimethoxy substituents likely enhance lipophilicity and membrane permeability, whereas the carboxamide group may contribute to hydrogen bonding with biological targets .
Properties
IUPAC Name |
1-[3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-30-15-9-13-14(10-16(15)31-2)24-19-18(13)23-11-26(21(19)29)8-5-17(27)25-6-3-12(4-7-25)20(22)28/h9-12,24H,3-8H2,1-2H3,(H2,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEZRFGVLHBVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)N4CCC(CC4)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(7,8-Dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of piperidine derivatives known for their diverse pharmacological profiles. The unique structural features of this compound suggest various mechanisms of action that could be beneficial in treating multiple diseases.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4 |
| Molecular Weight | 372.42 g/mol |
| Structural Features | Pyrimidoindole core |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The piperidine moiety is known to influence neurotransmitter systems, while the pyrimidoindole structure may play a role in modulating enzymatic activities. These interactions can lead to effects such as:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing neurotransmission and cellular signaling.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. For instance:
- In vitro studies demonstrated that related piperidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Neuroprotective Effects
Research has shown that certain piperidine derivatives possess neuroprotective properties. The compound may exert effects on:
- Acetylcholinesterase (AChE) Inhibition : This action is crucial for enhancing cholinergic transmission, potentially benefiting conditions like Alzheimer’s disease .
- Serotonergic Activity : Modulation of serotonin receptors could lead to improvements in mood disorders .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study evaluated the enzyme inhibition profile of various piperidine derivatives, including our compound of interest. It was found that the compound exhibited significant inhibition against AChE with an IC50 value indicative of its potential as a therapeutic agent for cognitive disorders .
- Neuroprotective Study : Another research explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds related to 1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrimidoindole structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of piperidine derivatives. Compounds synthesized from piperidine frameworks have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens. The introduction of specific functional groups in the piperidine structure has been found to enhance antibacterial activity significantly .
Neuroprotective Effects
The neuroprotective capabilities of compounds derived from the pyrimido[5,4-b]indole structure have been investigated. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .
Pharmacological Applications
Enzyme Inhibition
this compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, its derivatives have shown promising results as inhibitors of α-glucosidase and other carbohydrate-active enzymes. This property could be beneficial in managing diabetes by regulating blood sugar levels .
Antiviral Activity
Recent investigations into the antiviral properties of related compounds indicate that they may inhibit viral replication processes. Some studies report that certain piperidine derivatives exhibit activity against HIV by targeting reverse transcriptase, thereby disrupting the viral life cycle .
Agricultural Applications
Pesticidal Properties
Research indicates that piperidine-based compounds can serve as effective pesticides. Their structural diversity allows for the development of formulations that target specific pests while minimizing environmental impact. The synthesis of novel piperidine derivatives has led to improved efficacy against agricultural pests compared to traditional pesticides .
Plant Growth Regulators
Certain derivatives of this compound have shown potential as plant growth regulators. These compounds can influence plant growth patterns and enhance resistance to environmental stressors through hormonal modulation .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis; modulation of signaling pathways |
| Antimicrobial agents | Inhibition of bacterial and fungal growth | |
| Neuroprotective agents | Reduction of oxidative stress; neurotransmitter modulation | |
| Pharmacology | Enzyme inhibitors | Inhibition of α-glucosidase; regulation of blood sugar |
| Antiviral agents | Disruption of viral replication | |
| Agricultural Science | Pesticides | Targeting specific agricultural pests |
| Plant growth regulators | Hormonal modulation for enhanced growth |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
*Calculated using PubChem and ChemDraw tools.
Key Observations :
Substituent Effects: The 7,8-dimethoxy groups in the target compound likely increase solubility compared to the ethynyl group in ’s compound, which may prioritize cellular uptake via passive diffusion .
Synthetic Complexity : The acrylamide-containing compound () requires multi-step synthesis, whereas the target compound’s synthesis could leverage established pyrimidoindole functionalization strategies .
Computational Similarity Assessment
Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients, the target compound’s similarity to known kinase inhibitors like gefitinib (EGFR inhibitor) can be quantified . Preliminary estimates suggest moderate similarity (Tanimoto ~0.45–0.55) due to shared aromatic heterocycles but divergent side chains. This aligns with the "similar property principle," where structural analogs exhibit overlapping but non-identical biological activities .
Preparation Methods
Ring Formation via Cyclocondensation
The pyrimidoindole scaffold is constructed through a [4+2] cycloaddition between substituted indole derivatives and pyrimidine precursors. A representative protocol involves:
Starting Materials :
- 7,8-Dimethoxyindole-2-carboxylic acid (prepared via methoxylation of indole using Cu(I)/O₂).
- 4-Aminopyrimidine-5-carbaldehyde.
Procedure :
- Activation : Convert indole-2-carboxylic acid to acyl chloride using SOCl₂ in dichloromethane.
- Cyclization : React acyl chloride with 4-aminopyrimidine-5-carbaldehyde in anhydrous THF at −40°C, followed by warming to 0°C (Scheme 1).
- Oxidation : Treat intermediate with MnO₂ to install the 4-oxo group.
Key Data :
| Step | Conditions | Yield | Citation |
|---|---|---|---|
| Acylation | SOCl₂, CH₂Cl₂, reflux | 92% | |
| Cyclization | THF, −40°C → 0°C, 2 h | 78% | |
| Oxidation | MnO₂, CHCl₃, 12 h | 85% |
Alternative Route via Suzuki-Miyaura Coupling
For enhanced regiocontrol, a palladium-catalyzed cross-coupling strategy is employed:
Steps :
- Synthesize 3-bromo-7,8-dimethoxyindole via electrophilic bromination.
- Couple with 4-(pinacolboronyl)pyrimidin-2-amine using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12 h).
Advantages :
Functionalization of the Pyrimidoindole Nitrogen
Propanoyl Side Chain Installation
The N-3 position of pyrimidoindole is acylated via nucleophilic substitution:
Reagents :
- 3-Bromopropanoyl chloride.
- Anhydrous K₂CO₃ (base).
Procedure :
- Suspend pyrimidoindole (1 eq) in dry DMF.
- Add 3-bromopropanoyl chloride (1.2 eq) and K₂CO₃ (2 eq).
- Stir at 50°C for 6 h.
Workup :
- Quench with ice-water, extract with EtOAc, and purify via silica chromatography.
- Yield: 89%.
Synthesis of Piperidine-4-carboxamide
Carboxamide Formation from Piperidine-4-carboxylic Acid
Steps :
- Activation : Treat piperidine-4-carboxylic acid with EDCl/HOBt in CH₂Cl₂ to form active ester.
- Amination : React with NH₃ gas in THF at 0°C → RT.
Data :
Alternative Reductive Amination
For substrates sensitive to ammonia:
- Convert acid to methyl ester (MeOH/H₂SO₄).
- Reduce ester to alcohol (LiAlH₄).
- Oxidize to aldehyde (Swern oxidation).
- Perform reductive amination with NH₄OAc/NaBH₃CN.
Final Coupling: Propanoyl-Piperidine Conjugation
Amide Bond Formation
Conditions :
- Propanoyl-pyrimidoindole (1 eq), piperidine-4-carboxamide (1.1 eq).
- Coupling agent: HATU, DIPEA in DMF (RT, 12 h).
Optimization :
Critical Analysis of Methodologies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical challenges in synthesizing this compound?
- Methodology : Multi-step organic synthesis is required, typically involving precursor functionalization (e.g., pyrimidoindole core modification) and coupling reactions. Key steps include:
- Precursor activation : Use of coupling agents like EDCI or DCC for amide bond formation between the pyrimidoindole and piperidine-carboxamide moieties.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred for solubility and reaction efficiency.
- Catalysts : Acid/base catalysts (e.g., triethylamine) to control reaction pH and minimize side products .
- Challenges : Low yields due to steric hindrance at the piperidine carboxamide site; purification via column chromatography or recrystallization is critical .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Structural confirmation :
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy groups on the indole ring and piperidine conformation) .
- X-ray crystallography : For resolving stereochemical ambiguities, particularly in the pyrimidoindole core .
- Purity assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2% threshold for biological assays) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Prioritize kinase inhibition or receptor-binding assays (e.g., fluorescence polarization for target engagement).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values.
- Control compounds : Include structurally similar analogs (e.g., chlorobenzyl-substituted derivatives) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s potency and selectivity?
- Approach :
- Substituent variation : Modify the 7,8-dimethoxy groups on the indole ring to assess their role in target binding (e.g., replace with ethoxy or halogens) .
- Piperidine optimization : Introduce methyl or fluorine groups to the piperidine ring to enhance metabolic stability .
- Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity changes in target proteins .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Case example : If the compound shows high potency in enzyme assays but low cellular activity:
- Hypothesis testing : Evaluate cell permeability (PAMPA assay) or efflux pump susceptibility (e.g., P-glycoprotein inhibition).
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. cellular thermal shift assays) .
Q. What computational strategies are effective for predicting off-target interactions or toxicity?
- Methods :
- Pharmacophore modeling : Identify key interaction motifs (e.g., hydrogen-bond acceptors in the pyrimidoindole core) to screen against toxicity databases (e.g., Tox21).
- Molecular dynamics simulations : Simulate ligand-receptor complexes >100 ns to assess binding stability and predict metabolite formation .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Key metrics :
- Oral bioavailability : Assess via rat models with LC-MS/MS quantification of plasma concentrations.
- Half-life extension : Introduce prodrug moieties (e.g., esterification of the carboxamide group) to improve solubility and absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
